Malabaricone C

Catalog No.
S534404
CAS No.
63335-25-1
M.F
C21H26O5
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malabaricone C

CAS Number

63335-25-1

Product Name

Malabaricone C

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2

InChI Key

HCOZRFYGIFMIEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O

solubility

Soluble in DMSO

Synonyms

Malabaricone C

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O

The exact mass of the compound Malabaricone C is 358.178 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 287968. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. It belongs to the ontological category of butanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory Properties:

Studies have shown Malabaricone C to exhibit anti-inflammatory effects. In a 2013 study published in the journal "Bioscience, Biotechnology, and Biochemistry" researchers observed Malabaricone C to suppress the production of pro-inflammatory mediators in lipopolysaccharide-stimulated macrophages []. This suggests Malabaricone C may be beneficial in researching inflammatory diseases.

Anticancer Properties:

In vitro studies have indicated potential anticancer properties of Malabaricone C. A 2008 study published in "Cancer Letters" found Malabaricone C to induce apoptosis (programmed cell death) in human leukemia cells []. Further research is needed to determine its efficacy and safety in vivo (living organisms).

Neuroprotective Potential:

Emerging research suggests Malabaricone C may have neuroprotective properties. A 2011 study published in "Life Sciences" reported that Malabaricone C protected neuronal cells from oxidative stress-induced damage []. This finding warrants further investigation into its potential role in neurodegenerative diseases.

Malabaricone C, scientifically known as 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one, is a natural compound derived from the nutmeg tree, specifically from the species Myristica malabarica. It belongs to a class of compounds known as diarylnonanoids and is characterized by its unique structure that includes multiple hydroxyl groups, contributing to its biological activities. Malabaricone C has garnered attention for its potential therapeutic properties, particularly in anti-inflammatory and anticancer applications, making it a subject of various pharmacological studies .

Malabaricone C has been identified as a potent inhibitor of sphingomyelin synthase (SMS), an enzyme crucial for sphingolipid biosynthesis []. Sphingolipids are essential components of cell membranes, and their dysregulation is linked to various diseases, including obesity and neurodegenerative disorders []. By inhibiting SMS, Malabaricone C disrupts sphingolipid metabolism, potentially offering therapeutic benefits. Additionally, research suggests Malabaricone C possesses antioxidant and antibacterial properties.

Typical of phenolic compounds. Notably, it can participate in oxidation-reduction reactions due to its hydroxyl groups. These reactions are essential for its biological activity, particularly in modulating oxidative stress within cells. For instance, it has been shown to inhibit lipopolysaccharide-induced inflammation by altering cellular redox states and inhibiting nuclear factor kappa B signaling pathways . Additionally, the compound exhibits interactions with other molecules that can influence its stability and activity, such as its interaction with N-acetylcysteine .

Malabaricone C exhibits significant biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit T-cell proliferation and cytokine secretion, which are critical in inflammatory responses . The compound also reduces cellular thiols in lymphocytes, indicating its role in redox modulation.
  • Anticancer Properties: Studies have indicated that Malabaricone C can induce cell death in cancer cell lines through mechanisms involving redox-sensitive pathways . Its ability to inhibit arachidonate 5-lipoxygenase further suggests potential in treating inflammatory diseases like psoriasis .
  • Gastroprotective Effects: Research has demonstrated that Malabaricone C accelerates healing in models of gastric ulceration, indicating its protective effects on the gastrointestinal tract .

The synthesis of Malabaricone C has been achieved through various methods:

  • Natural Extraction: Traditionally, it is extracted from Myristica malabarica, but this method is limited by the availability of the plant material.
  • Chemical Synthesis: A notable method involves cross-metathesis strategies that allow for efficient synthesis from simpler precursors. This approach has optimized the yield and purity of Malabaricone C compared to previous lengthy synthetic routes .

Malabaricone C has several applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and anticancer properties, it is being explored as a potential therapeutic agent for various diseases.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at reducing inflammation and promoting skin health.
  • Nutraceuticals: Given its natural origin and health benefits, Malabaricone C may be incorporated into dietary supplements aimed at enhancing immune function and reducing oxidative stress.

Studies on Malabaricone C have focused on its interactions with various compounds:

  • With N-acetylcysteine: Interaction studies have shown that Malabaricone C can physically interact with N-acetylcysteine, indicating potential synergistic effects or modifications in activity when combined with antioxidants .
  • Cellular Interactions: Its modulation of cellular pathways suggests interactions with key proteins involved in inflammation and cell survival, further highlighting its potential as a therapeutic agent.

Malabaricone C is part of a broader class of compounds known as malabaricones. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
Malabaricone ASimilar diarylnonanoid structureAnti-inflammatory and antioxidantExhibits stronger activity against certain cancer cell lines than Malabaricone C
Malabaricone BContains different hydroxyl substitutionsGastroprotective effectsMore potent in gastric ulcer models compared to Malabaricone C
Malabaricone DVariations in phenolic groupsAntioxidant propertiesLess studied; potential for unique biological activities not yet fully explored

Malabaricone C stands out due to its specific combination of hydroxyl groups and unique biological activities that differentiate it from other malabaricones. Its effective modulation of inflammatory responses and cancer cell viability positions it as a significant compound for further pharmacological research.

Malabaricone C (C₂₁H₂₆O₅; molecular weight: 358.4 g/mol) is a diarylnonanoid characterized by a nonanone chain bridging two aromatic rings. Its IUPAC name is 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one. The structural features include:

  • A 2,6-dihydroxyphenyl group at the ketone terminus.
  • A 3,4-dihydroxyphenyl group at the distal end of the aliphatic chain.
  • A nine-carbon alkyl chain connecting the two aromatic moieties.

The SMILES notation is OC1=C(C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)C(=CC=C1)O, reflecting its polyhydroxylated phenolic architecture.

Table 1: Key Structural and Chemical Properties of Malabaricone C

PropertyValue/Description
Molecular FormulaC₂₁H₂₆O₅
Molecular Weight358.4 g/mol
IUPAC Name1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
Key Functional GroupsTwo catechol groups, one resorcinol group

Occurrence in Myristicaceae Family Species

Malabaricone C is predominantly isolated from plants within the Myristicaceae family, particularly the genus Myristica.

Myristica fragrans (Nutmeg) as Primary Source

  • Found in the dried seed covers (mace) of Myristica fragrans, commonly known as nutmeg.
  • Co-occurs with structurally similar analogs (e.g., malabaricones A, B, and D), complicating isolation.

Myristica malabarica (Rampatri) and Myristica cinnamomea

  • Rampatri (Myristica malabarica): Malabaricone C is a major bioactive constituent in the fruit rinds, contributing to its use in traditional medicine.
  • Bark of Myristica cinnamomea: Extracts yield malabaricone C with anti-quorum sensing and antimicrobial properties.

Biosynthetic Pathways in Plant Systems

While the exact biosynthetic route remains uncharacterized, malabaricone C is hypothesized to originate from type III polyketide synthase (PKS) activity:

  • Starter Unit: A phenylpropanoid derivative (e.g., coumaroyl-CoA) initiates condensation.
  • Chain Elongation: Iterative addition of malonyl-CoA units forms the nonanoid backbone.
  • Aromatic Modifications: Hydroxylases introduce phenolic groups at positions 2,6 and 3,4 on the aromatic rings.

This pathway aligns with the biosynthesis of related diarylheptanoids, though enzyme specificity for chain length (C9) requires further study.

Pharmacological Activities of Malabaricone C

Anti-Inflammatory and Immunomodulatory Effects

Malabaricone C suppresses hyperactive immune responses through redox modulation:

  • In Vitro: Inhibits mitogen-induced T-cell proliferation (IC₅₀: ~10 μM) and cytokine secretion (IL-2, IFN-γ) by depleting cellular thiols.
  • Mechanism: Blocks ERK/JNK phosphorylation and NF-κB DNA binding, attenuating pro-inflammatory signaling.
  • In Vivo: Mitigates acute graft-versus-host disease (GvHD) in murine models, preserving lymphocyte homeostasis.

Antimicrobial Properties

  • Antibacterial: Active against Staphylococcus aureus and Bacillus subtilis (MIC: 2–32 μg/mL).
  • Antifungal: Inhibits Candida albicans via membrane disruption.
  • Anti-Biofilm: Reduces Pseudomonas aeruginosa biofilm formation by 60–80% at sub-MIC concentrations.

Antiviral Activity

  • SARS-CoV-2 Inhibition: EC₅₀ of 1–1.5 μM against ancestral and variant strains by interfering with viral fusion and sphingomyelin distribution.

Analytical and Synthetic Approaches

Isolation and Purification Techniques

  • Extraction: Methanol or ethyl acetate extracts of Myristica species.
  • Chromatography: HPLC and column chromatography resolve malabaricone C from co-occurring analogs (e.g., malabaricones A/B).

Synthetic Strategies

  • Cross-Metathesis: Key step in total synthesis, enabling efficient ω-aryl heptyl bromide intermediate formation.
  • Yield: >95% purity achieved via optimized Grubbs catalyst-mediated reactions.

Table 2: Synthetic Derivatives and Their Bioactivity

DerivativeStructural ModificationActivity Enhancement
Malabaricone BReduced hydroxylationLower antioxidant capacity
Methylated AnalogO-Methylation of catecholsImproved metabolic stability

Cross-metathesis has emerged as a pivotal strategy for the efficient synthesis of malabaricone C, representing a significant advancement in diarylnonanoid chemistry. The development of this synthetic approach addresses the critical need for large-scale production of malabaricone C, which has been historically challenging due to the compound's structural complexity and the limitations of natural extraction methods [1] [2].

The cross-metathesis strategy employs Grubbs second-generation catalyst as the key catalytic system, with optimization studies demonstrating that the addition of para-cresol significantly enhances selectivity for cross-metathesis over competing self-metathesis reactions [3]. The optimal catalyst system utilizes a para-cresol to Grubbs catalyst ratio of 100:1, ensuring maximum catalyst performance and reaction selectivity [3]. Temperature optimization studies reveal that elevated temperatures, particularly 35°C compared to 25°C, substantially improve both reaction kinetics and selectivity, with the induction period reduced from 40 minutes to 4 minutes [3].

The synthetic route involves the preparation of omega-aryl heptyl bromide as a crucial building block through cross-metathesis of allylarenes with 6-bromo-1-hexene [1] [2]. This key intermediate is subsequently employed in carbon-alkylation reactions with phenyl beta-ketoesters, which are derived from 2,6-dimethoxyacetophenone and diethylcarbonate [4]. The alkylated products undergo alkaline hydrolysis followed by in situ decarboxylation to yield the corresponding methyl ether derivatives [4].

Reaction kinetics analysis demonstrates that the cross-metathesis rate with the modified catalyst system is approximately 1.5 times faster than self-metathesis, with observed rate constants of 0.68 min⁻¹ at 35°C for cross-metathesis compared to 0.41 min⁻¹ for self-metathesis [3]. The final demethylation step utilizes boron tribromide to convert the protected methyl ethers to the target phenolic compounds, completing the total synthesis of malabaricone C [4].

Solvent-Based Extraction from Natural Matrices

Natural extraction of malabaricone C from Myristica species represents a complex challenge due to the compound's occurrence alongside structurally similar diarylnonanoids. Conventional maceration using absolute ethanol at a material-to-solvent ratio of 1:4 yields the highest extraction efficiency at 9.63%, though requiring extended extraction times of 72 hours [5]. This method provides comprehensive extraction of oleoresin compounds but suffers from practical limitations in industrial applications due to the prolonged processing time.

Ultrasound-assisted extraction techniques demonstrate significant potential for process intensification, with studies showing that 40% ultrasonic power applied for 10 minutes yields 4.55% extraction efficiency, while increasing to 25 minutes improves yield to 5.15% [5]. Higher ultrasonic intensities at 100% power achieve substantially improved yields of 8.26% and 7.98% for 10 and 25-minute extractions, respectively [5]. The ultrasonic extraction process enhances mass transfer through cavitation effects, reducing extraction times by more than 99% compared to conventional methods while maintaining reasonable extraction efficiency.

Methanol extraction has been identified as the most efficient solvent system for phenolic compounds, including malabaricone C, with research indicating that malabaricone C is the most abundant phenolic compound in organic solvent extracts [6]. The selection of methanol as the extracting solvent is based on its ability to solubilize both polar phenolic compounds and moderately polar diarylnonanoids through hydrogen bonding and dipole-dipole interactions.

Supercritical carbon dioxide extraction offers a green alternative for malabaricone C extraction, though its effectiveness is limited by the compound's polar nature. The addition of co-solvents such as ethanol or methanol to supercritical carbon dioxide systems enhances the extraction of polar compounds, including phenolic derivatives [7]. This approach eliminates solvent residues and operates at moderate temperatures, preserving thermally sensitive compounds during the extraction process.

Chromatographic Purification Techniques

Chromatographic purification of malabaricone C requires sophisticated separation strategies due to the compound's structural similarity to other malabaricones and co-extracted natural products. Silica gel column chromatography serves as the primary purification method, utilizing gradient elution from non-polar to polar solvents, typically progressing from n-hexane to ethyl acetate [8]. This technique achieves 85-95% purity and is suitable for laboratory to pilot-scale operations, though with moderate throughput limitations due to its batch processing nature.

High Performance Liquid Chromatography represents the gold standard for malabaricone C purification, achieving purities exceeding 98% under optimized conditions [9]. Reverse-phase HPLC systems employing C18 stationary phases with acetonitrile-water gradient elution provide excellent resolution and selectivity for diarylnonanoid separation [10] [11]. The method utilizes detection at 270 nanometers, corresponding to the aromatic chromophore characteristic of malabaricone C, with preparative-scale applications requiring injection volumes of 500 microliters per run and flow rates of 5 milliliters per minute [10].

Preparative thin-layer chromatography offers a cost-effective alternative for small-scale purifications, utilizing silica gel F254 plates with chloroform-methanol mobile phases [12]. While achieving 80-90% purity, this technique is limited to analytical-scale quantities and requires manual intervention, making it unsuitable for large-scale production requirements.

Medium Pressure Liquid Chromatography provides an intermediate solution between column chromatography and HPLC, offering good throughput and resolution with 90-95% purity achievement [10]. This technique employs various organic-aqueous solvent systems and continuous operation capabilities, making it suitable for preparative-scale applications with moderate equipment and operating costs.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis and extraction to industrial production of malabaricone C presents multifaceted challenges spanning technical, economic, and regulatory domains. Scale-up synthesis challenges center on maintaining reaction selectivity and yield consistency when transitioning from small-scale batch processes to continuous industrial operations [13]. The cross-metathesis reaction's sensitivity to catalyst concentration, temperature control, and mixing efficiency requires sophisticated process control systems to ensure reproducible results at industrial scale.

Extraction efficiency challenges arise from the natural variability in raw material composition and the need for consistent yields from different batches of Myristica species [5]. Standardization of extraction protocols, including optimal ultrasound-assisted extraction parameters and solvent selection, represents a critical requirement for industrial viability [14]. The development of quality control measures for raw materials, including moisture content, particle size distribution, and bioactive compound concentration, is essential for maintaining consistent extraction performance.

Purification scalability presents significant engineering challenges, particularly in maintaining column performance and separation efficiency at industrial scales [15]. The transition from analytical-scale HPLC to preparative and process-scale chromatography requires careful consideration of column diameter, bed height, flow rate scaling, and solvent consumption optimization [16]. Continuous chromatography systems and simulated moving bed technology represent emerging solutions for addressing these scalability challenges while maintaining purification efficiency and reducing solvent usage.

Economic viability considerations encompass the comparison between synthetic production costs and natural extraction economics. The multi-step synthetic route, while providing controlled product quality, requires significant investment in specialized equipment, high-purity reagents, and skilled personnel [17]. Natural extraction approaches, while potentially more cost-effective for raw material procurement, face challenges in achieving consistent quality and may require extensive purification processes that offset initial cost advantages.

Environmental impact assessment has become increasingly important, with industrial operations requiring comprehensive evaluation of solvent usage, waste generation, and energy consumption [14]. The implementation of green extraction technologies, including supercritical fluid extraction and ionic liquid-based systems, represents a strategic direction for sustainable malabaricone C production [7]. Solvent recycling systems and waste minimization strategies are essential components of environmentally responsible industrial processes.

Sphingomyelin Synthase (SMS) Inhibition

Dual SMS1/SMS2 Inhibition Mechanisms

Malabaricone C demonstrates potent and selective inhibition of both sphingomyelin synthase 1 and sphingomyelin synthase 2, the key enzymes responsible for sphingomyelin biosynthesis [1] [2] [3]. The compound exhibits particularly strong activity against SMS2 with an IC50 value of 1.5 μM, while demonstrating slightly less potent but still significant inhibition of SMS1 with an IC50 value of 3.0 μM [4] [5]. This dual inhibition pattern represents a unique pharmacological profile that distinguishes Malabaricone C from other known SMS inhibitors.

The molecular mechanism underlying this dual inhibition involves the interaction of Malabaricone C with the conserved catalytic domains present in both SMS1 and SMS2 [6] [7]. These enzymes contain four highly conserved sequence motifs designated D1, D2, D3, and D4, with motifs D3 and D4 containing the critical His-His-Asp catalytic triad that mediates nucleophilic attack on the phosphodiester bond of phosphatidylcholine [6]. Malabaricone C appears to interfere with this catalytic mechanism, preventing the transfer of phosphocholine from phosphatidylcholine to ceramide, thereby blocking sphingomyelin formation.

SMS1 and SMS2 exhibit distinct subcellular localizations and physiological functions. SMS1 is primarily localized in the trans-Golgi apparatus where it mediates the majority of de novo sphingomyelin synthesis essential for maintaining cellular homeostasis [7] [8]. In contrast, SMS2 is predominantly located at the plasma membrane and plays crucial roles in metabolic regulation, particularly in the context of diet-induced obesity and insulin resistance [7] [9]. The dual inhibition capacity of Malabaricone C therefore allows for comprehensive modulation of sphingolipid metabolism across multiple cellular compartments.

Recent research has revealed that SMS1 and SMS2 possess dual enzymatic activities, functioning not only as sphingomyelin synthases but also as phosphatidylcholine phospholipase C enzymes [6]. This discovery adds another layer of complexity to the inhibitory effects of Malabaricone C, as the compound may simultaneously block both sphingomyelin synthesis and phosphatidylcholine hydrolysis activities of these enzymes.

Role in Lipid Metabolism Regulation

The inhibition of sphingomyelin synthases by Malabaricone C leads to profound alterations in cellular lipid metabolism with significant physiological consequences [2] [10] [9]. SMS enzymes play central roles in lipid homeostasis by controlling the balance between ceramide, sphingomyelin, and diacylglycerol levels within cells. When Malabaricone C inhibits these enzymes, it disrupts this delicate balance, leading to reduced sphingomyelin production and altered membrane composition.

The metabolic impact of SMS inhibition extends beyond simple sphingolipid metabolism. SMS2, in particular, has been identified as a critical regulator of metabolic diseases, with SMS2 knockout mice demonstrating resistance to diet-induced obesity, type 2 diabetes, and Alzheimer's disease [7] [11]. The enzyme generates diacylglycerol during sphingomyelin synthesis, and elevated diacylglycerol levels have been implicated in insulin resistance through activation of the JNK pathway [7].

Malabaricone C treatment effectively prevents oleic acid uptake across cellular membranes, which directly translates to reduced lipid droplet formation in hepatocytes [1] [10]. This mechanism is particularly relevant in the context of hepatic steatosis, where excessive lipid accumulation in liver cells leads to fatty liver disease. The compound's ability to modulate lipid uptake at the cellular level represents a fundamental mechanism underlying its anti-obesity effects.

The regulation of lipid metabolism by Malabaricone C also involves modulation of key metabolic enzymes and signaling pathways. The compound influences the expression and activity of enzymes involved in fatty acid synthesis and oxidation, leading to improved metabolic efficiency and reduced fat accumulation. This comprehensive approach to lipid metabolism regulation makes Malabaricone C a promising therapeutic candidate for metabolic disorders.

Anti-Obesity Effects in High-Fat Diet Models

Hepatic Steatosis Reduction

Malabaricone C demonstrates remarkable efficacy in preventing and reducing hepatic steatosis in high-fat diet-induced obesity models [2] [12] [13]. When administered at a concentration of 0.1% in the diet for 8 weeks, the compound significantly reduces liver fat accumulation and improves overall hepatic morphology. Histological analysis using Oil Red O staining reveals that mice treated with Malabaricone C exhibit markedly reduced lipid droplet formation and steatosis compared to control animals fed a high-fat diet alone [10].

The mechanism underlying hepatic steatosis reduction involves multiple complementary pathways. Primary among these is the direct inhibition of SMS activities, which prevents excessive sphingomyelin and diacylglycerol synthesis in hepatocytes [2] [10]. This reduction in lipid synthesis is accompanied by improved fatty acid oxidation and enhanced metabolic efficiency. Liver tissue analysis demonstrates significant decreases in both triglyceride and free fatty acid content following Malabaricone C treatment.

Quantitative analysis of hepatic lipid content reveals that Malabaricone C treatment leads to substantial reductions in hepatic triglyceride levels compared to high-fat diet controls [12] [13]. The compound effectively prevents the progression from simple steatosis to more severe forms of fatty liver disease, including inflammation and fibrosis. This protective effect is attributed to the compound's ability to modulate multiple aspects of hepatic lipid metabolism simultaneously.

The anti-steatotic effects of Malabaricone C are further enhanced by its anti-inflammatory properties. The compound reduces the production of pro-inflammatory cytokines that contribute to hepatic inflammation and the progression of fatty liver disease to more severe pathological states. This dual action against both lipid accumulation and inflammation makes Malabaricone C particularly effective in treating hepatic steatosis.

Glucose Tolerance Improvement

The administration of Malabaricone C in high-fat diet models results in significant improvements in glucose tolerance and insulin sensitivity [2] [12] [14]. Oral glucose tolerance tests demonstrate that mice treated with Malabaricone C maintain better glucose homeostasis compared to control animals, with faster glucose clearance and improved insulin response. This improvement in glucose metabolism is closely linked to the compound's effects on sphingomyelin synthase inhibition and subsequent alterations in cellular lipid composition.

The mechanism underlying glucose tolerance improvement involves several interconnected pathways. SMS2-generated diacylglycerol has been shown to inhibit insulin signaling through activation of the JNK pathway [7] [15]. By inhibiting SMS2 activity, Malabaricone C reduces diacylglycerol production and subsequently improves insulin sensitivity. This mechanism has been validated through SMS2 knockout studies, which demonstrate similar improvements in glucose metabolism.

Plasma glucose levels following oral glucose administration show marked differences between treated and control groups, with Malabaricone C-treated animals demonstrating superior glucose clearance capacity [10] [12]. The compound appears to enhance peripheral glucose uptake and improve hepatic glucose metabolism, contributing to overall metabolic health. These effects are sustained throughout the treatment period and correlate with reductions in body weight and fat accumulation.

The glucose tolerance improvements observed with Malabaricone C treatment are accompanied by beneficial changes in other metabolic parameters. Plasma insulin levels, insulin resistance indices, and markers of metabolic syndrome all show improvement following treatment. This comprehensive metabolic improvement suggests that Malabaricone C addresses fundamental aspects of metabolic dysfunction rather than simply treating individual symptoms.

Antimicrobial Properties

Broad-Spectrum Antifungal Activity

Malabaricone C exhibits potent antifungal activity against a range of pathogenic fungi, with particular efficacy against Candida albicans [4] [16]. The compound demonstrates minimum inhibitory concentration values ranging from 2 to 32 μg/mL against various fungal species, indicating strong antifungal potential. This activity is attributed to the compound's ability to disrupt fungal cell membrane integrity and interfere with essential cellular processes.

The antifungal mechanism of Malabaricone C involves multiple targets within fungal cells. The compound appears to interact with fungal cell membrane components, leading to increased membrane permeability and loss of cellular integrity. This membrane disruption results in leakage of essential cellular contents and ultimately cell death. The phenolic structure of Malabaricone C contributes to its membrane-active properties, allowing it to integrate into lipid bilayers and alter membrane stability.

Research has demonstrated that Malabaricone C is particularly effective against Candida albicans, a common opportunistic pathogen responsible for various human infections [16] [17]. The compound's activity against this organism is especially significant given the increasing prevalence of antifungal resistance and the need for new therapeutic options. The multi-target mechanism of action reduces the likelihood of resistance development, making Malabaricone C a promising antifungal candidate.

The broad-spectrum nature of Malabaricone C's antifungal activity extends beyond Candida species to include other pathogenic fungi. This versatility makes the compound valuable for treating various fungal infections and suggests potential applications in both topical and systemic antifungal therapy. The compound's natural origin and demonstrated safety profile further enhance its therapeutic potential.

Gram-Positive/Gram-Negative Antibacterial Efficacy

The antibacterial activity of Malabaricone C shows a distinct pattern of efficacy that varies significantly between Gram-positive and Gram-negative bacteria [16] [18] [17]. Against Gram-positive bacteria, the compound demonstrates excellent activity with minimum inhibitory concentrations ranging from 2 to 32 μg/mL for organisms such as Staphylococcus aureus and Bacillus subtilis [4] [16]. The compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains, making it valuable for treating serious bacterial infections.

The mechanism of antibacterial action against Gram-positive bacteria involves disruption of the bacterial cell membrane and interference with essential cellular processes. Malabaricone C appears to integrate into the bacterial cell membrane, causing changes in membrane permeability and ultimately leading to cell death. The compound's phenolic structure contributes to its membrane-active properties and enhances its antibacterial efficacy.

In contrast to its effectiveness against Gram-positive bacteria, Malabaricone C shows limited activity against Gram-negative bacteria, with minimum inhibitory concentrations typically exceeding 128 μg/mL [18]. This differential activity is attributed to the presence of the outer membrane in Gram-negative bacteria, which acts as a permeability barrier preventing the compound from reaching its intracellular targets. However, when the outer membrane is permeabilized using agents such as polymyxin B nonapeptide, Malabaricone C regains activity against Gram-negative bacteria, with MIC values dropping to 2-4 μg/mL [18].

Studies have demonstrated that Malabaricone C is particularly effective against Porphyromonas gingivalis, a Gram-negative anaerobic bacterium associated with periodontal disease [19] [11]. The compound irreversibly inhibits Arg-gingipain, a key virulence factor of this organism, by 50% at a concentration of 0.7 μg/mL and selectively suppresses bacterial growth. This specific activity against periodontal pathogens suggests potential applications in dental and oral health care.

Anticancer Mechanisms

Mitochondrial Apoptosis Induction in Breast Cancer Cells

Malabaricone C demonstrates potent anticancer activity against breast cancer cell lines, particularly MCF-7 cells, with an IC50 value of 10.8 μM [20] [21]. The compound induces apoptosis through a unique mechanism that involves lysosomal membrane permeabilization as the initial trigger, followed by mitochondrial dysfunction and caspase-independent cell death. This mechanism distinguishes Malabaricone C from many conventional chemotherapeutic agents that primarily rely on direct mitochondrial targeting.

The apoptotic cascade initiated by Malabaricone C begins with significant lysosomal membrane permeabilization and release of cathepsin B into the cytoplasm [20]. This lysosomal damage occurs much earlier than mitochondrial dysfunction, suggesting that lysosomal targeting represents the primary mechanism of action. The released cathepsin B subsequently cleaves Bid protein, leading to the formation of truncated Bid that translocates to mitochondria and triggers the intrinsic apoptotic pathway.

Mitochondrial dysfunction induced by Malabaricone C is characterized by loss of mitochondrial membrane potential, as demonstrated by JC-1 staining and flow cytometry analysis [20] [22]. This mitochondrial damage is accompanied by the release of mitochondrion-specific nuclease proteins, including apoptosis-inducing factor and endonuclease G, which contribute to DNA fragmentation and cell death. The compound also causes release of intracellular calcium, although calcium modulators such as BAPTA-AM and Ru360 only partially prevent apoptosis, indicating that calcium signaling is not the primary death mechanism.

The caspase-independent nature of Malabaricone C-induced apoptosis in MCF-7 cells is particularly significant, as these cells are deficient in caspase-3 expression [20] [21]. The compound successfully circumvents this deficiency by activating alternative death pathways involving cathepsin B and truncated Bid-dependent mitochondrial dysfunction. This mechanism suggests that Malabaricone C may be effective against cancer cells that have developed resistance to conventional apoptosis-inducing agents.

Cell Cycle Arrest in Leukemic Models

Malabaricone C exhibits significant antiproliferative effects against various leukemic cell lines, including HL-60, U937, and MOLT-3 cells [4] [23] [24]. The compound induces cell cycle arrest at multiple checkpoints, with particular accumulation of cells in the S and G2-M phases, accompanied by upregulation of cyclins E and A [20]. This cell cycle disruption represents a fundamental mechanism by which Malabaricone C prevents cancer cell proliferation and promotes cell death.

The mechanism of cell cycle arrest involves DNA damage as a primary trigger [25] [26]. Malabaricone C binds directly to DNA within living cells and induces both single-strand and double-strand breaks, as demonstrated by comet assay and γ-H2AX formation [25]. The DNA damage response activated by these breaks involves phosphorylation of ATM and ATR kinases, leading to activation of checkpoint kinase-1 and subsequent cell cycle arrest. This DNA damage-dependent mechanism ensures that damaged cells are prevented from completing cell division.

The p38 mitogen-activated protein kinase pathway plays a crucial role in mediating Malabaricone C-induced cell death in leukemic cells [26] [27]. DNA damage triggers ATM and ATR-mediated phosphorylation of checkpoint kinase-1, which subsequently activates p38 MAPK. This activation leads to an imbalance in BAX and BCL-2 expression, favoring the pro-apoptotic BAX protein and resulting in mitochondrial dysfunction and cytochrome c release. Inhibition of p38 MAPK significantly reduces the cytotoxic effects of Malabaricone C, confirming its central role in the death mechanism.

Malabaricone C also induces significant redox imbalance in leukemic cells, characterized by increased reactive oxygen species generation and depletion of cellular thiols [23] [24] [28]. This oxidative stress contributes to DNA damage and activates stress-response pathways that ultimately lead to apoptosis. The compound's ability to induce oxidative stress is particularly effective in leukemic cells, which often have elevated basal levels of reactive oxygen species and are more susceptible to pro-oxidant agents compared to normal cells.

Antioxidant and Anti-Inflammatory Activities

ROS Scavenging Capacity

Malabaricone C demonstrates potent antioxidant activity through multiple mechanisms, with particular effectiveness in scavenging reactive oxygen species [4] [29] [30]. The compound exhibits 59.9% scavenging activity against 2,2-diphenyl-1-picrylhydrazyl radicals at a concentration of 7 μg/mL, indicating strong free radical neutralization capacity [4] [31]. This antioxidant activity is attributed to the compound's phenolic structure, which contains multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.

The ROS scavenging mechanism of Malabaricone C involves direct interaction with various reactive species, including hydroxyl radicals, superoxide anions, and peroxyl radicals [30] . The compound's catechol moiety in the B-ring structure enhances its redox activity and contributes to its superior antioxidant capacity compared to other malabaricone derivatives. This structural feature allows for efficient electron transfer and radical stabilization, making Malabaricone C an effective antioxidant agent.

Cellular studies demonstrate that Malabaricone C significantly reduces intracellular reactive oxygen species levels in various cell types [33] [29]. The compound modulates cellular redox status by influencing the activity of key antioxidant enzymes, including glutathione peroxidase and superoxide dismutase. Treatment with Malabaricone C leads to increased levels of reduced glutathione, a critical cellular antioxidant, while simultaneously reducing oxidative stress markers.

The antioxidant effects of Malabaricone C extend to protection against lipid peroxidation and oxidative damage to cellular membranes [30]. The compound effectively prevents free radical-induced lipid peroxidation and can chelate transition metals that catalyze oxidative reactions. This multi-faceted antioxidant activity makes Malabaricone C valuable for protecting cells against various forms of oxidative stress and associated cellular damage.

NF-κB/AP1 Signaling Pathway Modulation

Malabaricone C exerts profound anti-inflammatory effects through comprehensive modulation of nuclear factor-κB and activator protein-1 signaling pathways [29] [34] [35]. The compound prevents lipopolysaccharide-induced activation of NF-κB by inhibiting multiple steps in the signaling cascade, including reactive oxygen species generation, Akt kinase phosphorylation, IκB kinase activation, and NF-κB nuclear translocation [29]. This multi-target approach ensures effective suppression of inflammatory responses.

The mechanism of NF-κB inhibition by Malabaricone C begins with reduction of cellular reactive oxygen species levels [29] [34]. The compound's antioxidant properties directly counteract the oxidative stress that normally triggers NF-κB activation in response to inflammatory stimuli. By reducing ROS accumulation, Malabaricone C prevents the oxidative activation of upstream kinases, including Akt, which plays a crucial role in NF-κB signaling.

Malabaricone C effectively blocks the phosphorylation and degradation of IκBα, the inhibitory protein that normally sequesters NF-κB in the cytoplasm [29]. The compound prevents IκB kinase phosphorylation, thereby maintaining IκBα stability and preventing NF-κB release. Additionally, Malabaricone C blocks the nuclear translocation of NF-κB subunits and inhibits their DNA binding activity, further ensuring suppression of inflammatory gene transcription.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

5.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

358.17802393 g/mol

Monoisotopic Mass

358.17802393 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

119 - 121 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C9K53R3PRN

Other CAS

63335-25-1

Wikipedia

Malabaricone C

Dates

Last modified: 08-15-2023

Thiol antioxidants sensitize malabaricone C induced cancer cell death via reprogramming redox sensitive p53 and NF-κB proteins in vitro and in vivo

Mrityunjay Tyagi, Ajay Kumar Bauri, Subrata Chattopadhyay, Birija Sankar Patro
PMID: 31945496   DOI: 10.1016/j.freeradbiomed.2020.01.011

Abstract

Specific focus on "redox cancer therapy" by targeting drugs to redox homeostasis of the cancer cells is growing rapidly. Recent clinical studies showed that N-acetyl cysteine (NAC) treatment significantly decreased the metabolic heterogeneity and reduced Ki67 (a proliferation marker) with simultaneous enhancement in apoptosis of tumor cells in patients. However, it is not yet precisely known how thiol antioxidants enhance killing of cancer cells in a context dependent manner. To this end, we showed that a dietary compound, malabaricone C (mal C) generated copious amounts of reactive oxygen species (ROS) and also reduced GSH level in lung cancer cells. Paradoxically, although antioxidants supplementation reduced mal C-induced ROS, thiol-antioxidants (NAC/GSH) restored intracellular GSH level but enhanced DNA DSBs and apoptotic cell death induced by mal C. Our results unraveled two tightly coupled biochemical mechanisms attributing this sensitization process by thiol antioxidants. Firstly, thiol antioxidants enable the "catechol-quinone redox cycle" of mal C and ameliorate ROS generation and bio-molecular damage (DNA and protein). Secondly, thiol antioxidants cause rapid glutathionylation of transcription factors [p53, p65 (NF-κB) etc.], oxidized by mal C, and abrogates their nuclear sequestration and transcription of the anti-apoptotic genes. Furthermore, analyses of the mitochondrial fractions of p53 expressing and silenced cells revealed that cytoplasmic accumulation of glutathionylated p53 (p53-SSG) triggers a robust mitochondrial death process. Interestingly, mutation of redox sensitive cysteine residues at 124, 141 and 182 position in p53 significantly reduces mal C plus NAC mediated sensitization of cancer cells. The preclinical results, in two different tumor models in mice, provides further support our conclusion that NAC is able to sensitize mal C induced suppression of tumor growth in vivo.


Evaluation of Antioxidant and Anti-α-glucosidase Activities of Various Solvent Extracts and Major Bioactive Components from the Seeds of

Cai-Wei Li, Yi-Cheng Chu, Chun-Yi Huang, Shu-Ling Fu, Jih-Jung Chen
PMID: 33171671   DOI: 10.3390/molecules25215198

Abstract

is a well-known species for flavoring many food products and for formulation of perfume and medicated balm. It is also used to treat indigestion, stomach ulcers, liver disorders, and, as emmenagogue, diaphoretic, diuretic, nervine, and aphrodisiac. We examined antioxidant properties and bioactive compounds in various solvent extracts from the seeds of
. Methanol, ethanol, and acetone extracts exhibited relatively strong antioxidant activities by 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide radical, and hydroxyl radical scavenging tests. Furthermore, methanol extracts also displayed significant anti-α-glucosidase activity. Examined and compared to the various solvent extracts for their chemical compositions using HPLC analysis, we isolated the ten higher content compounds and analyzed antioxidant and anti-α-glucosidase activities. Among the isolates, dehydrodiisoeugenol, malabaricone B and malabaricone C were main antioxidant components in seeds of
. Malabaricone C exhibited stronger antioxidant capacities than others based on lower half inhibitory concentration (IC
) values in DPPH and ABTS radical scavenging assays, and it also showed significant inhibition of α-glucosidase. These results shown that methanol was found to be the most efficient solvent for extracting the active components from the seeds of
, and this material is a potential good source of natural antioxidant and α-glucosidase inhibitor.


Antidiabetic potential of phytochemicals isolated from the stem bark of Myristica fatua Houtt. var. magnifica (Bedd.) Sinclair

B Prabha, S Neethu, S Lekshmy Krishnan, D R Sherin, M Madhukrishnan, R Ananthakrishnan, K B Rameshkumar, T K Manojkumar, P Jayamurthy, K V Radhakrishnan
PMID: 29789207   DOI: 10.1016/j.bmc.2018.05.020

Abstract

Phytochemical investigation of the stem bark of Myristica fatua Houtt. led to the isolation of a new compound 1 (3-tridecanoylbenzoic acid), along with six known acylphenols (2-7). All the compounds displayed moderate inhibitory activity on α-amylase and significant activity on α-glucosidase; however malabaricone B (6) and C (7) were identified as potent α-glucosidase inhibitors with IC
values of 63.70 ± 0.546, and 43.61 ± 0.620 µM respectively. Acylphenols (compounds 3-7) also showed significant antiglycation property. The molecular docking and dynamics simulation studies confirmed the efficient binding of malabaricone C with C-terminus of human maltase-glucoamylase (2QMJ). Malabaricone B also enhanced the 2-NBDG [2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy glucose] uptake in L6 myotubes. These findings demonstrate that acylphenols isolated from Myristica fatua Houtt. can be considered as a lead scaffold for the treatment of type II diabetes mellitus.


Total Syntheses of Malabaricones B and C via a Cross-Metathesis Strategy

Kshama Kundu, Sandip K Nayak
PMID: 28581739   DOI: 10.1021/acs.jnatprod.6b01119

Abstract

The malabaricones A-D belong to the class of diarylnonanoids isolated from the Myristicaceae family of plants. Although malabaricone C displayed various interesting biological activities, its isolation remains tedious due to its close chemical similarity to malabaricones A, B, and D. Therefore, development of an efficient synthesis route has become essential to cater to the need of large amounts of malabaricone C for its pharmacological profiling. So far there is only one report of the synthesis of malabaricone C through a lengthy sequence of reactions. We have developed an efficient and short route for the syntheses of malabaricones B and C, which will also provide a convenient access to all other members of the malabaricone family. Synthesis of an important building block, ω-aryl heptyl bromide, employed in the synthesis was realized by adopting a cross-metathesis reaction as the key step.


Sialidase inhibitory activity of diarylnonanoid and neolignan compounds extracted from the seeds of Myristica fragrans

Ji-Young Park, Su Hwan Lim, Bo Ram Kim, Hyung Jae Jeong, Hyung-Jun Kwon, Gyu-Yong Song, Young Bae Ryu, Woo Song Lee
PMID: 28551100   DOI: 10.1016/j.bmcl.2017.05.055

Abstract

Sialidases are key virulence factors that remove sialic acid from host cell surface glycans, thus unmasking receptors to facilitate bacterial adherence and colonization. In this study, we report the isolation and characterization of novel inhibitors of the Streptococcus pneumoniae sialidases NanA, NanB, and NanC from Myristica fragrans seeds. Of the isolated compounds (1-12), malabaricone C showed the most pneumococcal sialidases inhibition (IC
of 0.3μM for NanA, 3.6μM for NanB, and 2.9μM for NanC). These results suggested that malabaricone C and neolignans could be potential agents for combating S. pneumoniae infection agents.


Acylphenols and dimeric acylphenols from Myristica maxima Warb

Muhamad Aqmal Othman, Yasodha Sivasothy, Chung Yeng Looi, Abdulwali Ablat, Jamaludin Mohamad, Marc Litaudon, Khalijah Awang
PMID: 27072985   DOI: 10.1016/j.fitote.2016.04.004

Abstract

Giganteone E (1), a new dimeric acylphenol was isolated as a minor constituent from the bark of Myristica maxima Warb. The structure of 1 was established on the basis of 1D and 2D NMR techniques and LCMS-IT-TOF analysis. Malabaricones A-C (2-4), giganteones A and C (5 and 6), maingayones A and B (7 and 8), maingayic acid B (9) and β-sitosteryl oleate (10) were also characterized in this plant for the first time. Compound 10 was identified for the first time in the Myristicaceae. Compounds 2 and 5 were active against human prostate cancer cell-lines, thus making this the first report on the prostate cancer inhibiting potential of acylphenols and dimeric acylphenols. Compounds 1, 4, 5, 7 and 8 exhibited potent DPPH free radical scavenging activity. This is the first report on their free radical scavenging capacity.


HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans)

Sharon Chiu, Thomas Wang, Martin Belski, Ehab A Abourashed
PMID: 27396199   DOI:

Abstract

Many studies on the biological activities of nutmeg continue to appear in the literature. The most common targets include GIT, CNS, oxidative stress and inflammation. However, results obtained from most studies are often inconsistent due to the variability of utilized samples, lack of standardized nutmeg products or insufficient amounts of pure compounds for comprehensive follow-up investigation. To address the consistency and supply issue we utilized available technology to develop a reproducible procedure for preparation of specific extracts and isolation of the major phenolic constituents present in nutmeg kemel. A well-defined and reproducible sequence of extraction, fractionation and chromatographic purification was adopted and was guided by HPLC fingerprinting. Spectroscopic methods, mainly NMR, and mass spectrometry were utilized to identify each compound. Thirteen compounds were isolated in a pure form and identified as: elemicin (1), isoelemicin (2), myristicin (4), surinamensin (5), malabaricone C (6), 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l- acetoxy-(3,4-dimethoxyphenyl)-propyl ester (7), methoxylicarin A (8), licarin A (9), malabaricone B (10), licarin C (11), 5'-methoxylicarin B (12), licarin B (13), and 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l-methyl-5-methoxy-1,2-dihydrobenzofuran (3, a new compound). With repeated isolation runs, these pure compounds can be prepared in quantities sufficient for biological evaluation as needed. The availability of purified compounds will also allow the development of specific, accurate, and sensitive analytical procedures for pharmacokinetic studies and for quality control of nutmeg products. Both aspects are essential for nutmeg-focused drug discovery. The same approach can also be adapted to other medicinal plants of potential interest.


Mechanism of the anti-hypertensive property of the naturally occurring phenolic, malabaricone C in DOCA-salt rats

Jitesh S Rathee, Birija S Patro, Lindsay Brown, Subrata Chattopadhyay
PMID: 26503350   DOI: 10.3109/10715762.2015.1112005

Abstract

In this study, we studied whether chronic oral administration of the natural antioxidant, malabaricone C (mal C) can reduce blood pressure (BP) and attenuate cardio-vascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. The dose of mal C for its anti-hypertensive action was optimized by measuring the systolic BP (SBP). DOCA-salt rats showed very high SBP, associated with organ hypertrophy, collagen depositions, and inflammatory infiltrations in cardiac and aortic sections, reduced plasma total antioxidant status and NO level, and increased levels of TBARS, PGI2 as well as vasoconstrictors (AVP, Big ET, and ET-1). DOCA-salt also reduced smooth muscle- and endothelium-dependent vascular relaxation in rats. Mal C reversed all these changes of the DOCA-salt rats and improved their vascular reactivity. Mal C exerts anti-hypertensive property in DOCA-salt rats by reducing oxidative stress and organ hypertrophy, and improving endothelial and vascular functions. Given that mal C has appreciable natural abundance and is non-toxic to rodents, further studies would help in establishing its medicinal potential against hypertension.


Malabaricone C Attenuates Nonsteroidal Anti-Inflammatory Drug-Induced Gastric Ulceration by Decreasing Oxidative/Nitrative Stress and Inflammation and Promoting Angiogenic Autohealing

Madhuri Basak, Tarun Mahata, Sreemoyee Chakraborti, Pranesh Kumar, Bolay Bhattacharya, Sandip Kumar Bandyopadhyay, Madhusudan Das, Adele Stewart, Sudipta Saha, Biswanath Maity
PMID: 31830804   DOI: 10.1089/ars.2019.7781

Abstract

Nonsteroidal anti-inflammatory drugs (NSAIDs), among the most commonly used drugs worldwide, are associated with gastrointestinal (GI) complications that severely limit the clinical utility of this essential class of pain medications. Here, we mechanistically dissect the protective impact of a natural product, malabaricone C (Mal C), on NSAID-induced gastropathy.
Mal C dose dependently diminished erosion of the stomach lining and inflammation in mice treated with NSAIDs with the protective impact translating to improvement in survival. By decreasing oxidative and nitrative stress, Mal C treatment prevented NSAID-induced mitochondrial dysfunction and cell death; nuclear factor κ-light-chain enhancer of activated B cell induction, release of proinflammatory cytokines and neutrophil infiltration; and disruptions in the vascular endothelial growth factor/endostatin balance that contributes to mucosal autohealing. Importantly, Mal C failed to impact the therapeutic anti-inflammatory properties of multiple NSAIDs in a model of acute inflammation. In all assays tested, Mal C proved as or more efficacious than the current first-line therapy for NSAID-dependent GI complications, the proton pump inhibitor omeprazole.
Given that omeprazole-mediated prophylaxis is, itself, associated with a shift in NSAID-driven GI complications from the upper GI to the lower GI system, there is a clear and present need for novel therapeutics aimed at ameliorating NSAID-induced gastropathy. Mal C provided significant protection against NSAID-induced gastric ulcerations impacting multiple critical signaling cascades contributing to inflammation, cell loss, extracellular matrix degradation, and angiogenic autohealing.
Thus, Mal C represents a viable lead compound for the development of novel gastroprotective agents.


Malabaricone C-containing mace extract inhibits safrole bioactivation and DNA adduct formation both in vitro and in vivo

Erryana Martati, Rungnapa Boonpawa, Johannes H J van den Berg, Alicia Paini, Albertus Spenkelink, Ans Punt, Jacques Vervoort, Peter J van Bladeren, Ivonne M C M Rietjens
PMID: 24508526   DOI: 10.1016/j.fct.2014.01.043

Abstract

Safrole, present in mace and its essential oils, causes liver tumors in rodents at high dose levels due to formation of a DNA reactive 1'-sulfooxysafrole. The present study identifies malabaricone C as a mace constituent able to inhibit safrole DNA adduct formation at the level of sulfotransferase mediated bioactivation. This inhibition was incorporated into physiologically based biokinetic rat and human models. Dosing safrole at 50mg/kg body weight and malabaricone C-containing mace extract at a ratio reflecting the relative presence in mace, and assuming 100% or 1% uptake of malabaricone C-containing mace extract, the model predicted inhibition of 1'-sulfooxysafrole formation for rats and humans by 90% and 100% or 61% and 91%, respectively. To validate the model, mace extract and safrole were co-administered orally to Sprague-Dawley rats. LC-ECI-MS/MS based quantification of DNA adduct levels revealed a significant (p<0.01) 55% reduction of safrole DNA adduct formation by malabaricone C-containing mace extract in the liver of rats exposed to safrole. The data obtained were used to perform a refined risk assessment of safrole. Overall, the results suggest a lower tumor incidence when safrole would be tested within a relevant food matrix containing sulfotransferase inhibitors compared to dosing pure safrole.


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